![molecular formula C25H20N2O4S B2659879 1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634560-16-0](/img/no-structure.png)

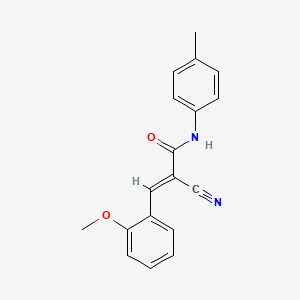

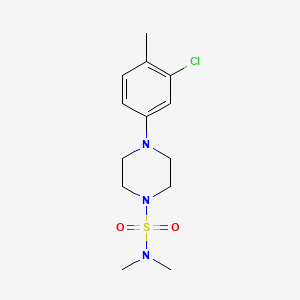

1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrrole ring and a thiazole ring . Pyrrole is a five-membered aromatic ring with one nitrogen atom, and thiazole is a similar five-membered ring with one nitrogen and one sulfur atom . These types of structures are often found in biologically active compounds .

科学的研究の応用

Luminescent Polymers

Highly Luminescent Polymers : The compound 1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has applications in the development of highly luminescent polymers. For instance, polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and high quantum yields, making them suitable for applications in organic electronics and photonics (Zhang & Tieke, 2008).

Chemical Synthesis and Biological Activity

Regioselectivity in Chemical Reactions : The compound plays a role in 1,3-dipolar cycloaddition reactions, which are significant in both mechanistic and synthetic organic chemistry. Such reactions are important for the synthesis of compounds with various biological activities, including antimicrobial properties (Zaki, Sayed, & Elroby, 2016).

Photoluminescent Materials

New Photoluminescent Conjugated Polymers : This compound is integral in synthesizing photoluminescent conjugated polymers and copolymers. These materials, due to their strong photoluminescence, are candidates for use in electronic applications like light-emitting diodes (LEDs) and solar cells (Beyerlein & Tieke, 2000).

Polymer Chemistry

Conjugated Polyelectrolytes : The compound is used in the synthesis of novel conjugated polyelectrolytes, particularly in electron transport layers of polymer solar cells. Its structure, which includes a diketopyrrolopyrrole backbone, offers high conductivity and electron mobility, enhancing the efficiency of these solar cells (Hu et al., 2015).

Medicinal Chemistry

Synthesis and Anti-HIV Activity : Derivatives of this compound have been synthesized and evaluated for their anti-HIV activity. This research contributes to the development of novel pharmacological agents targeting HIV-1 (Danel, Pedersen, & Nielsen, 1998).

Organic Synthesis

New Synthetic Approaches : The compound is central to novel synthetic methods for creating diverse chemical libraries. These methods are vital for the efficient and practical synthesis of complex organic molecules, which have applications in various fields of chemistry and pharmacology (Vydzhak & Panchishin, 2021).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the chromeno[2,3-c]pyrrole-3,9-dione core structure followed by the addition of the thiazol-2-yl and allyloxyphenyl groups.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "malonic acid", "ethyl acetoacetate", "thiourea", "allyl bromide", "3-hydroxyacetophenone", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "potassium carbonate", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dimethylphenyl)-2,3-dihydro-1H-pyrrole-3,4-dione by reacting 2,4-dimethylbenzaldehyde with malonic acid and ethyl acetoacetate in the presence of sulfuric acid and sodium nitrite.", "Step 2: Synthesis of 2-(2,4-dimethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione by reacting 2-(2,4-dimethylphenyl)-2,3-dihydro-1H-pyrrole-3,4-dione with 3-hydroxyacetophenone in the presence of sodium hydroxide and acetic acid.", "Step 3: Synthesis of 1-(3-hydroxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione by reacting 2-(2,4-dimethylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with thiourea and allyl bromide in the presence of potassium carbonate.", "Step 4: Synthesis of 1-(3-(allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione by reacting 1-(3-hydroxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with methyl iodide and palladium on carbon in the presence of sodium bicarbonate." ] } | |

CAS番号 |

634560-16-0 |

分子式 |

C25H20N2O4S |

分子量 |

444.51 |

IUPAC名 |

6,7-dimethyl-1-(3-prop-2-enoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

InChI |

InChI=1S/C25H20N2O4S/c1-4-9-30-17-7-5-6-16(13-17)21-20-22(28)18-11-14(2)15(3)12-19(18)31-23(20)24(29)27(21)25-26-8-10-32-25/h4-8,10-13,21H,1,9H2,2-3H3 |

InChIキー |

SWZZLHQBPWRKOK-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)OCC=C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,3-Difluorocycloheptyl)methyl]prop-2-enamide](/img/structure/B2659797.png)

![1-Methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid](/img/structure/B2659799.png)

![(5Ar,8aS)-3,3-dimethyl-5,5a,6,7,8,8a-hexahydro-1H-[1,3]dioxepino[5,6-c]pyrrole](/img/structure/B2659801.png)

![5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2659802.png)

![8-chloro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659804.png)

![Ethyl 3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl]piperazino}-2-cyanoacrylate](/img/structure/B2659805.png)

![1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea](/img/structure/B2659811.png)